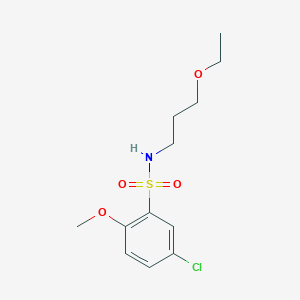
2-methoxy-5-methyl-N-(2-phenylethyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-methoxy-5-methyl-N-(2-phenylethyl)benzenesulfonamide, also known as MMPS, is a chemical compound that has been extensively studied for its potential use in various scientific research applications. MMPS is a sulfonamide derivative that is structurally similar to other sulfonamide drugs, such as sulfamethoxazole and sulfadiazine. However, unlike these drugs, MMPS has not been approved for therapeutic use in humans. Instead, it is primarily used as a research tool to study the biochemical and physiological effects of sulfonamide compounds on various biological systems.
Wirkmechanismus
The mechanism of action of 2-methoxy-5-methyl-N-(2-phenylethyl)benzenesulfonamide is primarily through the inhibition of carbonic anhydrase. Carbonic anhydrase is an enzyme that catalyzes the reversible hydration of carbon dioxide to form bicarbonate ions and protons. This process plays a crucial role in the regulation of pH in the body. By inhibiting the activity of carbonic anhydrase, 2-methoxy-5-methyl-N-(2-phenylethyl)benzenesulfonamide disrupts this process and leads to changes in pH levels.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-methoxy-5-methyl-N-(2-phenylethyl)benzenesulfonamide are primarily related to its inhibition of carbonic anhydrase. These effects include changes in pH levels, alterations in the levels of bicarbonate ions and protons, and changes in the activity of other enzymes that are affected by changes in pH. 2-methoxy-5-methyl-N-(2-phenylethyl)benzenesulfonamide has also been shown to have potential anti-inflammatory and antitumor effects, although further research is needed to fully understand these effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of using 2-methoxy-5-methyl-N-(2-phenylethyl)benzenesulfonamide in lab experiments is its specificity for carbonic anhydrase. This allows researchers to study the effects of carbonic anhydrase inhibition without the interference of other compounds. However, one of the limitations of using 2-methoxy-5-methyl-N-(2-phenylethyl)benzenesulfonamide is its potential toxicity at high concentrations. Careful dosing and monitoring are required to ensure the safety of researchers and experimental subjects.
Zukünftige Richtungen
There are many potential future directions for the study of 2-methoxy-5-methyl-N-(2-phenylethyl)benzenesulfonamide and its applications. One area of research is the development of new sulfonamide compounds that have improved specificity and efficacy for carbonic anhydrase inhibition. Another area of research is the study of the potential anti-inflammatory and antitumor effects of 2-methoxy-5-methyl-N-(2-phenylethyl)benzenesulfonamide and other sulfonamide compounds. Finally, there is a need for further research to fully understand the biochemical and physiological effects of 2-methoxy-5-methyl-N-(2-phenylethyl)benzenesulfonamide and its potential therapeutic applications in humans.
Synthesemethoden
The synthesis of 2-methoxy-5-methyl-N-(2-phenylethyl)benzenesulfonamide is a complex process that involves multiple steps. The first step involves the reaction of 2-methoxy-5-methylbenzenesulfonyl chloride with 2-phenylethylamine in the presence of a base catalyst. This produces the intermediate product, 2-methoxy-5-methyl-N-(2-phenylethyl)benzenesulfonamide. The intermediate product is then purified and subjected to further chemical reactions, including the addition of a methyl group to the benzene ring, to produce the final product, 2-methoxy-5-methyl-N-(2-phenylethyl)benzenesulfonamide.
Wissenschaftliche Forschungsanwendungen
2-methoxy-5-methyl-N-(2-phenylethyl)benzenesulfonamide has been used extensively in scientific research to study the mechanism of action and biochemical and physiological effects of sulfonamide compounds on various biological systems. One of the primary applications of 2-methoxy-5-methyl-N-(2-phenylethyl)benzenesulfonamide is in the study of the enzyme carbonic anhydrase, which plays a crucial role in the regulation of pH in the body. 2-methoxy-5-methyl-N-(2-phenylethyl)benzenesulfonamide has been shown to inhibit the activity of carbonic anhydrase, which has potential therapeutic applications in the treatment of conditions such as glaucoma, epilepsy, and obesity.
Eigenschaften
Produktname |
2-methoxy-5-methyl-N-(2-phenylethyl)benzenesulfonamide |
|---|---|
Molekularformel |
C16H19NO3S |
Molekulargewicht |
305.4 g/mol |
IUPAC-Name |
2-methoxy-5-methyl-N-(2-phenylethyl)benzenesulfonamide |
InChI |
InChI=1S/C16H19NO3S/c1-13-8-9-15(20-2)16(12-13)21(18,19)17-11-10-14-6-4-3-5-7-14/h3-9,12,17H,10-11H2,1-2H3 |
InChI-Schlüssel |
OQWZMVVKGHBFKU-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)NCCC2=CC=CC=C2 |
Kanonische SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)NCCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![1-(4-Chlorophenyl)-4-[(2,5-dimethoxyphenyl)sulfonyl]piperazine](/img/structure/B239327.png)
![1-[(4-Chloro-2,5-dimethylphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B239329.png)


![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-ethoxy-3-methylbenzenesulfonamide](/img/structure/B239336.png)
